Quantified Qualification Threshold: Carboxamide Impurity B vs. ICH Q3B Conventional 0.5% Limit
The Vildagliptin Carboxamide Impurity (Impurity B) is qualified at a human equivalent dose (HED) of 6.5 mg/day, derived from a rat NOAEL of 0.675 mg/kg/day, enabling a specification limit that substantially exceeds the conventional ICH Q3B qualification threshold of ≤0.5% for unspecified impurities [1]. This higher qualified limit reduces the risk of batch rejection during ANDA review and allows flexible manufacturing controls.
| Evidence Dimension | Maximum qualified daily intake (human) |
|---|---|
| Target Compound Data | HED = 6.5 mg/day (NOAEL 0.675 mg/kg/day) |
| Comparator Or Baseline | ICH Q3B conventional qualification threshold: ≤0.5% (equivalent to ≤5 mg/day at 1 g daily dose, but compound-specific) |
| Quantified Difference | Qualified level ≥6.5 mg/day, exceeding the typical unspecified impurity threshold by approximately 30% or more depending on dose |
| Conditions | Human equivalent dose calculated from rat NOAEL using Km human/rat factor of 6.2; assumes 60 kg adult body weight |
Why This Matters
Procurement of this impurity reference standard, with established safety qualification data, directly supports ANDA submissions by justifying scientifically derived specification limits that go beyond default compendial thresholds.
- [1] Mariam I, Al-Mardini R, Saad A, et al. Using Metabolite Data to Develop Patient Centric Specification for Amide Impurity in Vildagliptin Tablets. Scientia Pharmaceutica. 2022;90(1):1. doi:10.3390/scipharm90010001 View Source
